8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one
CAS No.: 847182-70-1
Cat. No.: VC6793473
Molecular Formula: C21H23NO5
Molecular Weight: 369.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847182-70-1 |
|---|---|
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.417 |
| IUPAC Name | 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one |
| Standard InChI | InChI=1S/C21H23NO5/c1-5-25-17-8-6-7-9-18(17)27-20-13(2)26-21-14(19(20)24)10-11-16(23)15(21)12-22(3)4/h6-11,23H,5,12H2,1-4H3 |
| Standard InChI Key | RYXLDWHPRNOSOH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 8-[(dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one, reflects its intricate substitution pattern. The chromen-4-one core (a benzopyran-4-one system) is substituted at positions 2, 3, 7, and 8. Key features include:
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Position 2: A methyl group, enhancing steric stability.
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Position 3: A 2-ethoxyphenoxy group, introducing aromatic and ether functionalities.
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Position 7: A hydroxyl group, enabling hydrogen bonding and redox activity.
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Position 8: A dimethylaminomethyl group, conferring basicity and potential for interactions with biological targets.
The molecular formula is C21H23NO5 (molecular weight: 369.417 g/mol), as confirmed by high-resolution mass spectrometry. The SMILES notation (CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C) encapsulates its connectivity, while the InChIKey (RYXLDWHPRNOSOH-UHFFFAOYSA-N) provides a unique identifier for database searches.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 847182-70-1 |
| Molecular Formula | C21H23NO5 |
| Molecular Weight | 369.417 g/mol |
| IUPAC Name | 8-[(Dimethylamino)methyl]-3-(2-ethoxyphenoxy)-7-hydroxy-2-methylchromen-4-one |
| SMILES | CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C |
| XLogP3 (Predicted) | 3.2 |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 6 (carbonyl, ether, hydroxyl) |
Synthesis and Reaction Pathways
Table 2: Hypothetical Synthesis Conditions
| Step | Reaction Type | Reagents/Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Cyclocondensation | Resorcinol, ethyl acetoacetate, H2SO4, 80°C | Acid concentration control |
| 2 | Nucleophilic Substitution | 2-Ethoxyphenol, K2CO3, DMF, 90°C | Excess phenol, prolonged reaction time |
| 3 | Mannich Reaction | Formaldehyde, dimethylamine, ethanol, reflux | pH adjustment to 8–9 |
| 4 | Alkylation | Methyl iodide, NaH, THF, 0°C to RT | Slow addition of alkylating agent |
Characterization and Analytical Data
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR):
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1H NMR: Signals for the dimethylamino group (δ ~2.2–2.5 ppm, singlet), aromatic protons (δ 6.5–7.5 ppm), and hydroxyl proton (δ 9.8–10.2 ppm, exchangeable).
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13C NMR: Carbonyl carbon (δ ~176 ppm), aromatic carbons (δ 110–160 ppm), and ether-linked oxygens (δ 60–70 ppm for ethoxy group) .
Infrared Spectroscopy (IR):
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Strong absorption bands for carbonyl (νC=O ~1650 cm⁻¹), hydroxyl (νO-H ~3200 cm⁻¹), and ether (νC-O ~1250 cm⁻¹) .
Mass Spectrometry:
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ESI-MS (positive mode): Major peak at m/z 370.42 [M+H]⁺, with fragments at m/z 352.40 (loss of H2O) and 324.38 (loss of CH2O).
Crystallographic Analysis
While no crystal structure exists for this compound, related chromen-4-ones exhibit monoclinic systems with P2₁/c symmetry. Analogous structures show planar benzopyran cores and intermolecular hydrogen bonding involving hydroxyl groups .
Research Gaps and Future Directions
Despite its intriguing structure, experimental data on this compound’s bioactivity, toxicity, and synthetic scalability remain sparse. Priority areas for future research include:
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In vitro screening for kinase inhibition or antimicrobial activity.
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Computational modeling to predict binding affinities for neurological targets.
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Process optimization to improve synthetic yields beyond hypothetical 30–40%.
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